2-(2,2,2-Trifluoroethoxy)nicotinamide
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Description
Scientific Research Applications
Synthesis and Herbicide Applications
2-(2,2,2-Trifluoroethoxy)nicotinamide is used as a key intermediate in synthesizing highly efficient herbicides like trifloxysulfuron. The compound is derived from nicotinamide through processes like Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving a yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010).
Crystallographic Studies
In crystallography, this compound contributes to the formation of centrosymmetric R 2 2(8) hydrogen-bonded dimers in nicotinamide molecules. The compound forms layers of nicotinamide dimers and disordered 2,2,2-trifluoroethanol molecules, showing interactions like N—H⋯O, N—H⋯N, O—H⋯N, and others (J. Bardin et al., 2009).
Enhancing Tumor Irradiation Response
Nicotinamide has been evaluated for its ability to reduce tumor hypoxia, thereby enhancing the irradiation response of tumors. It significantly reduced acute hypoxia in tumors and modified the fluctuations in microregional oxygen delivery, indicating its potential in radiation therapy (D. Chaplin et al., 1990).
Biological and Cosmetic Applications
Nicotinamide acts as an antioxidant and is involved in oxidation-reduction reactions in biological systems. It has a role in the prevention and treatment of skin diseases like acne and is being explored for its potential in various cosmetic applications (N. Otte et al., 2005).
Influence on Stem Cell Survival and Differentiation
In stem cell research, nicotinamide promotes cell survival and differentiation. It inhibits the phosphorylation of myosin light chain and acts as an inhibitor of multiple kinases, influencing stem cell pluripotency and differentiation (Ya Meng et al., 2018).
Hydrogen Bonding in Supramolecular Chemistry
Nicotinamide is employed in the construction of low-dimensional silver(I) architectures through amide–amide hydrogen bonds, influencing the formation of lamellar structures in coordination chemistry (C. Aakeröy, 1998).
Metabolic Impact in Aging and Disease
Nicotinamide influences cellular metabolism and aging through its role in NAD-biosynthetic activity and impacts cellular processes like oxidative stress response, apoptosis, and insulin resistance. It also plays a crucial role in cancer cell metabolism and is being explored as a target for antitumor therapies (A. Garten et al., 2015).
Dermatological Applications
Nicotinamide is used in dermatology for treating skin conditions like acne vulgaris, melasma, and atopic dermatitis. Its role in nonmelanoma cancer prophylaxis and other cosmetic indications is also significant (E. Forbat et al., 2017).
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)4-15-7-5(6(12)14)2-1-3-13-7/h1-3H,4H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVOIFDHPCUWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26727220 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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